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Compound of Interest

Compound Name: Propyl bromoacetate

Cat. No.: B1345692 Get Quote

For researchers, scientists, and drug development professionals, this in-depth guide provides a

thorough overview of the commercial availability, synthesis, and applications of propyl
bromoacetate. This document details key suppliers, technical specifications, experimental

protocols, and the role of this versatile reagent in the development of novel therapeutics.

Commercial Availability and Suppliers
Propyl bromoacetate is readily available from a variety of chemical suppliers globally, catering

to both research and bulk quantity requirements. The typical purity offered is ≥97%, with some

suppliers providing higher grades. It is commonly supplied as a clear, colorless to pale yellow

liquid.

Below is a summary of prominent suppliers and their typical product offerings. Please note that

pricing and availability are subject to change and it is recommended to inquire directly with the

suppliers for the latest information.
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Supplier
Product
Name

CAS
Number

Molecular
Formula

Purity Quantity
Indicative
Price
(USD)

Sigma-

Aldrich

Propyl

bromoacet

ate

35223-80-

4
C₅H₉BrO₂ ≥98% 25 g $128.75[1]

Thermo

Fisher

Scientific

(Alfa

Aesar)

n-Propyl

bromoacet

ate

35223-80-

4
C₅H₉BrO₂ 97% 5 g, 25 g

$120.65

(for 25 g)

Santa Cruz

Biotechnol

ogy

n-Propyl

bromoacet

ate

35223-80-

4
C₅H₉BrO₂ - -

Contact for

pricing

TCI

America

Propyl

Bromoacet

ate

35223-80-

4
C₅H₉BrO₂

>98.0%

(GC)

25 mL, 100

mL

Contact for

pricing

Chem-

Impex

Internation

al

N-PROPYL

BROMOA

CETATE

35223-80-

4
C₅H₉BrO₂ 98%+

5 g, 25 g,

100 g

Contact for

pricing

Molport

propyl 2-

bromoacet

ate

35223-80-

4
C₅H₉BrO₂ -

Available

from

multiple

suppliers

Contact for

pricing

ChemicalB

ook

Propyl

bromoacet

ate

35223-80-

4
C₅H₉BrO₂ 98%

Bulk

quantities

Contact for

pricing[2]

Physicochemical Properties and Specifications
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Property Value

CAS Number 35223-80-4[1]

Molecular Formula C₅H₉BrO₂[1]

Molecular Weight 181.03 g/mol [1]

Appearance Clear colorless to pale yellow liquid

Boiling Point 175-176 °C at 758 mmHg

Density 1.39 g/mL

Refractive Index 1.450-1.452

Solubility Insoluble in water, soluble in organic solvents.

Synthesis of Propyl Bromoacetate
Propyl bromoacetate is most commonly synthesized via the Fischer esterification of

bromoacetic acid with n-propanol, using a strong acid catalyst such as sulfuric acid. The

reaction is typically performed under reflux to drive the equilibrium towards the product.

Synthesis Workflow
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Synthesis of Propyl Bromoacetate Workflow

Detailed Experimental Protocol
Materials:

Bromoacetic acid

n-Propanol

Concentrated sulfuric acid

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate
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Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Distillation apparatus

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine

bromoacetic acid (1.0 eq) and n-propanol (3.0 eq).

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room

temperature. Carefully pour the mixture into a separatory funnel containing cold water.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or

ethyl acetate (3x).

Washing: Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude propyl bromoacetate by vacuum distillation to obtain the final

product.

Analytical Characterization
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The purity and identity of propyl bromoacetate are typically confirmed using Gas

Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)

spectroscopy.

GC-MS Analysis
A common method for the analysis of propyl bromoacetate involves a GC system coupled

with a mass spectrometer.

Typical GC-MS Parameters:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

Injector Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium

MS Detector: Electron Ionization (EI) at 70 eV.

The expected retention time will vary depending on the specific column and conditions used.

The mass spectrum will show a characteristic fragmentation pattern, including the molecular

ion peak.

NMR Spectroscopy
¹H NMR (CDCl₃, 400 MHz):

δ 4.15 (t, 2H, -OCH₂-)

δ 3.80 (s, 2H, Br-CH₂-)

δ 1.70 (sextet, 2H, -CH₂CH₂CH₃)

δ 0.95 (t, 3H, -CH₃)

¹³C NMR (CDCl₃, 100 MHz):
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δ 167.0 (C=O)

δ 67.0 (-OCH₂-)

δ 26.5 (Br-CH₂-)

δ 21.8 (-CH₂CH₂CH₃)

δ 10.2 (-CH₃)

Applications in Drug Development and Research
Propyl bromoacetate is a valuable building block in organic synthesis, particularly in the

pharmaceutical industry. Its utility stems from its nature as an effective alkylating agent. The

bromoacetyl group can readily react with nucleophiles such as amines, thiols, and phenols,

making it a key reagent for introducing a propyl ester moiety or for linking different molecular

fragments.

Role as an Alkylating Agent in API Synthesis
Alkylating agents are a class of compounds that introduce an alkyl group into a molecule. In the

context of drug development, this is a fundamental transformation for the synthesis of a vast

array of active pharmaceutical ingredients (APIs). Propyl bromoacetate serves as a precursor

in the synthesis of more complex molecules, where the propyl ester can be retained in the final

drug structure or act as a protecting group that is later removed.

The general mechanism involves the nucleophilic substitution of the bromide ion by a suitable

nucleophile on the target molecule.

Example of a Targeted Signaling Pathway
While specific examples of drugs synthesized using propyl bromoacetate and their direct

impact on signaling pathways are often proprietary, we can illustrate a common scenario where

an alkylating agent is used to synthesize a hypothetical kinase inhibitor. Many kinase inhibitors

target signaling pathways that are aberrantly activated in cancer, such as the PI3K/AKT/mTOR

pathway.
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Synthesis of a Kinase Inhibitor and its Action

In this conceptual diagram, propyl bromoacetate is used to alkylate a nucleophilic scaffold,

leading to the formation of a kinase inhibitor. This inhibitor then targets a key component of a

signaling pathway, such as PI3K, thereby blocking downstream signaling and inhibiting cancer

cell proliferation and survival.
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Safety and Handling
Propyl bromoacetate is a hazardous chemical and should be handled with appropriate safety

precautions in a well-ventilated fume hood.

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.

Harmful if swallowed or in contact with skin.

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye

protection, and face protection.

First Aid:

If inhaled: Move person to fresh air.

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with

water.

In case of eye contact: Rinse cautiously with water for several minutes.

If swallowed: Rinse mouth. Do NOT induce vomiting.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed

safety information before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Propyl Bromoacetate: A Comprehensive Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345692#commercial-availability-and-suppliers-of-
propyl-bromoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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